![molecular formula C36H26O2 B1611882 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene CAS No. 235099-48-6](/img/structure/B1611882.png)
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene
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Overview
Description
9,10-Bis(6-methoxynaphthalen-2-yl)anthracene (9,10-Bis(6-MN2A)) is a polycyclic aromatic hydrocarbon (PAH) that is derived from anthracene. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. 9,10-Bis(6-MN2A) has been found to possess unique properties that make it an attractive candidate for use in a variety of applications.
Scientific Research Applications
Fluorescent Probes and Cell Imaging
9,10-Bis(6-methoxynaphthalen-2-yl)anthracene derivatives have been explored for their aggregation-induced emission (AIE) properties, making them suitable for use as fluorescent probes. These compounds exhibit intense emission upon aggregation, which is a desirable feature for cell imaging applications. For instance, certain symmetrical derivatives based on 9,10-dithienylanthracene, related to the chemical structure , have shown excellent AIE behaviors and have been successfully applied in cell imaging as fluorochromes due to their reversible mechanofluorochromic performance and significant influence on molecular packing, MFC, and AIE properties (Wang et al., 2020).
Optical and Electronic Properties
Research has also focused on the synthesis and photophysical properties of derivatives, revealing their potential as semiconductors and components in organic electronics. Modifications at the 9,10-positions of the anthracene ring, for example, have been shown to enhance J-aggregated intermolecular interactions, which is crucial for applications in thin-film transistor devices due to the influence on bandgap energy and film morphology (Hur et al., 2011).
Piezochromic Luminescence
Another fascinating application of this compound derivatives is in the development of materials with piezofluorochromic properties. These compounds can exhibit a reversible color change upon mechanical pressure, which is valuable for developing new materials for pressure sensors, information recording, and smart luminescent materials. The piezochromic luminescence behaviors, alongside aggregation-induced emission phenomena, make these compounds interesting for studies on their physical properties and potential technological applications (Teng et al., 2017).
Photocatalysis
Additionally, certain bis(phenylethynyl)anthracene derivatives, closely related to this compound, have been explored as photocatalysts for radical fluoroalkylation under visible light irradiation. This application demonstrates the potential of anthracene derivatives in facilitating organic reactions through photocatalytic processes, highlighting their versatility beyond just material and electronic applications (Noto et al., 2018).
Mechanism of Action
Target of Action
It is known to be used in the construction of organic light-emitting diodes (oleds) . Therefore, its target could be the light-emitting layer of these devices.
Mode of Action
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene interacts with its targets by being incorporated into the emitting layer of OLEDs
Biochemical Pathways
Its role in oleds suggests it may influence the pathways related to light emission in these devices .
Pharmacokinetics
As a component of OLEDs, its bioavailability would be more relevant in terms of its ability to contribute to the device’s light-emitting properties .
Result of Action
Its use in oleds suggests that it contributes to the devices’ ability to emit light .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen . .
properties
IUPAC Name |
9,10-bis(6-methoxynaphthalen-2-yl)anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBQRGODPIBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595760 |
Source
|
Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
235099-48-6 |
Source
|
Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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